N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a benzo[d][1,3]dioxole core linked to a carboxamide group. The unique structural features of this compound include a 2-hydroxy-2-methylbutyl chain with a methylthio (-SCH₃) substituent at the fourth position.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(17,5-6-20-2)8-15-13(16)10-3-4-11-12(7-10)19-9-18-11/h3-4,7,17H,5-6,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPRHHVMAIZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target compound can be dissected into two primary precursors:
- Benzo[d]dioxole-5-carboxylic acid (or its activated derivative).
- 2-Hydroxy-2-methyl-4-(methylthio)butylamine .
Key Bond Disconnections:
- Amide bond formation between the carboxylic acid and amine.
- Aliphatic chain construction via C–S and C–O bond formation.
Synthesis of Benzo[d]dioxole-5-carboxylic Acid
Method A: Oxidation of Piperonal
Piperonal (benzodioxole-5-carboxaldehyde) is oxidized to the corresponding carboxylic acid using KMnO₄ or Ag₂O in aqueous NaOH.
Procedure:
- Dissolve piperonal (10 mmol) in 50 mL H₂O.
- Add Ag₂O (12 mmol) and stir at 80°C for 6 hr.
- Acidify with HCl (2M) to pH 2.
- Filter and recrystallize from ethanol.
Method B: Direct Carboxylation
Electrophilic substitution on benzodioxole using CO₂ under Pd catalysis:
- React benzodioxole (1 eq) with CO₂ (5 atm) in presence of Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) at 120°C.
- Isolate product via acid-base extraction.
Synthesis of 2-Hydroxy-2-methyl-4-(methylthio)butylamine
Step 1: Thioether Formation
3-(Methylthio)propionaldehyde is prepared via nucleophilic substitution:
- React 3-chloropropionaldehyde (1 eq) with NaSMe (1.2 eq) in DMF at 0°C.
- Stir for 2 hr, extract with EtOAc, and distill under reduced pressure.
Step 2: Nitroaldol Reaction
Condense 3-(methylthio)propionaldehyde with nitroethane:
- Mix aldehyde (1 eq), nitroethane (1.5 eq), and NH₄OAc (0.1 eq) in EtOH.
- Reflux for 8 hr to form 2-methyl-4-(methylthio)-2-nitrobutanol.
- Crystallize from hexane/EtOAc.
Step 3: Reduction to Amine
Reduce nitro group using H₂/Pd-C or LiAlH₄:
- Dissolve nitro compound (1 eq) in MeOH.
- Add 10% Pd-C (0.1 eq) and hydrogenate at 50 psi for 12 hr.
- Filter catalyst and concentrate.
Amide Coupling
Method 1: Acid Chloride Route
- Activation : Treat benzo[d]dioxole-5-carboxylic acid (1 eq) with SOCl₂ (2 eq) at reflux for 2 hr.
- Coupling : Add 2-hydroxy-2-methyl-4-(methylthio)butylamine (1 eq) and Et₃N (2 eq) in DCM at 0°C.
- Stir for 4 hr, wash with NaHCO₃, and purify via silica chromatography.
Method 2: Coupling Reagents
Use HATU/DIPEA in DMF for mild conditions:
- Mix acid (1 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF.
- Add amine (1 eq) and stir at RT for 12 hr.
- Purify via recrystallization (EtOH/H₂O).
Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C (coupling) | Prevents epimerization |
| Solvent Polarity | DMF > DCM | Enhances solubility |
| Equivalents of Coupling Agent | 1.2–1.5 eq | Minimizes side products |
Characterization Data
Spectroscopic Analysis
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, J=8 Hz, H-6), 6.75 (s, H-4), 4.25 (s, -OCH₂O-), 3.10 (t, J=6 Hz, -SCH₃) |
| ¹³C NMR | δ 167.8 (C=O), 148.2 (C-3), 107.5 (C-5) |
| IR (KBr) | 3320 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 70:30 H₂O/MeCN | 99.2% |
| Elemental Analysis | C: 56.3%, H: 5.8%, N: 4.9% | Within 0.3% of theoretical |
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of diseases where benzo[d][1,3]dioxole derivatives have shown efficacy.
Biological Studies: The compound can be used to study the biological activity of benzo[d][1,3]dioxole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular mechanisms involving benzo[d][1,3]dioxole structures.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole ring system may play a crucial role in binding to these targets, while the side chains modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[d][1,3]dioxole-5-carboxamide scaffold is versatile, with modifications to the N-alkyl/aryl substituents significantly influencing biological activity, metabolic stability, and toxicity. Below is a detailed comparison with key analogs:
S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Features a heptan-4-yl chain instead of the hydroxy-methylthiobutyl group.
- Activity: Potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) in flavor applications .
- Toxicity : Demonstrated safety in genetic toxicological evaluations (Ames test, micronucleus assay) at food-relevant doses .
S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide)
- Structure : Contains a methoxy-methylpentan-2-yl chain and additional methyl groups on the benzamide ring.
- Activity : Umami receptor agonist with comparable potency to S807 but distinct metabolic pathways due to stereochemistry .
Compound IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure: Substituted with a phenoxy-phenyl group.
- Activity: Exhibits anticancer activity (IC₅₀ = 26.59–65.16 µM) against HeLa and HepG2 cell lines, attributed to the phenoxy group’s cytotoxicity .
- Limitations : Lower efficacy in Caco-2 cells, suggesting tissue-specific activity .
BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Brominated benzodioxole core with a naphthyl substituent.
HR341126 (N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride)
- Structure : Piperidin-4-yl substituent with a hydrochloride salt.
Mechanistic and Structural Insights
- Role of Hydrophobic Chains : Linear alkyl chains (e.g., S807’s heptan-4-yl) enhance metabolic stability but reduce solubility, whereas polar groups (e.g., hydroxy or methoxy in the target compound and S9229) may improve bioavailability .
- Thioether vs.
- Aromatic Substitutions: Bromine (BNBC) or phenoxy groups (IId) introduce steric and electronic effects that modulate target selectivity, as seen in their divergent anticancer and immunomodulatory activities .
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole core, which is a common structural motif in many biologically active molecules. The presence of the 2-hydroxy-2-methyl-4-(methylthio)butyl side chain and the carboxamide group contributes to its unique properties and biological activities.
Table 1: Structural Components
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A fused ring system known for various activities |
| 2-Hydroxy-2-methyl-4-(methylthio)butyl | A branched aliphatic side chain |
| Carboxamide group | Enhances solubility and biological interactions |
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole structure likely plays a crucial role in binding to these targets, while the side chains modulate the compound’s overall activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, benzoxazepine derivatives have shown significant effects against certain bacterial pathogens, suggesting that this compound may also possess antimicrobial properties .
Anti-Cancer Activity
Studies have highlighted the potential of benzo[d][1,3]dioxole derivatives in cancer treatment. The compound may exhibit cytotoxicity against various cancer cell lines, influencing the release of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests a dual role in both inhibiting tumor growth and modulating inflammatory responses.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds indicate that this compound could be beneficial in treating inflammatory diseases. Its ability to influence cytokine release positions it as a candidate for further research in this area .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Cytotoxicity Assessments : In vitro studies demonstrated varying levels of cytotoxicity against solid tumor cell lines, with some compounds exhibiting significant inhibition of cell proliferation .
- Antioxidant Activity : Related compounds have shown antioxidant effects, which could contribute to their protective roles in cellular systems .
- Enzyme Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), a critical enzyme in neurodegenerative diseases like Alzheimer's .
Q & A
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Substituent Modification | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| -OH at C2 | 0.45 | Kinase X | |
| -OCH₃ at C2 | 1.2 | Kinase X | |
| -SCH₃ → -SOCH₃ | >10 | Kinase X |
Advanced: How can crystallography resolve discrepancies in reported binding modes?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Determines 3D conformation of the compound. For example, the hydroxy group’s orientation in the crystal lattice may explain conflicting docking results .
- Synchrotron Radiation: Enhances resolution for detecting weak interactions (e.g., sulfur-mediated π-stacking) .
- Data Reconciliation: Compare experimental unit cell parameters with computational models (e.g., DFT-optimized geometries) to validate binding poses .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles:
- Assay Replication: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity Profiling: Use HPLC-MS to rule out side products (e.g., oxidized methylthio groups) .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values against Kinase X) to identify outliers .
Advanced: What strategies identify the compound’s molecular targets in complex biological systems?
Methodological Answer:
- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with recombinant proteins (e.g., KD values for receptor Y) .
- Thermal Shift Assays: Monitor protein denaturation to confirm stabilization by ligand binding .
Safety: What preclinical toxicology studies are recommended before in vivo trials?
Methodological Answer:
- Acute Toxicity: Determine LD₅₀ in rodents via OECD Guideline 423, focusing on hepatorenal biomarkers .
- Genotoxicity: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .
- NOEL Estimation: Use 90-day rodent studies (e.g., 20 mg/kg/day for related carboxamides) to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
